((2-Methoxyphenyl)ethynyl)triMethylsilane

Catalog No.
S1910319
CAS No.
40230-91-9
M.F
C12H16OSi
M. Wt
204.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((2-Methoxyphenyl)ethynyl)triMethylsilane

CAS Number

40230-91-9

Product Name

((2-Methoxyphenyl)ethynyl)triMethylsilane

IUPAC Name

2-(2-methoxyphenyl)ethynyl-trimethylsilane

Molecular Formula

C12H16OSi

Molecular Weight

204.34 g/mol

InChI

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3

InChI Key

HNAJPTRCGNBCPB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C

Canonical SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C

Organic Synthesis:

  • MMTS contains an ethynyl group (C≡C), a versatile functional group commonly used as a building block in organic synthesis. The presence of a methoxy group (OCH3) on the phenyl ring can influence the reactivity of the ethynyl group depending on the desired reaction.

Precursor for Molecular Materials:

  • The combination of the ethynyl group and the aromatic ring (phenyl) makes MMTS a potential precursor for the synthesis of novel materials with interesting electronic and optical properties. Ethynyl groups can participate in coupling reactions to create conjugated systems, which are crucial for applications in organic electronics and optoelectronics.

Click Chemistry Applications:

  • The terminal alkyne (ethynyl) functionality allows MMTS to participate in click chemistry reactions. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules, making it valuable for applications in areas like drug discovery and materials science.

Investigation in Medicinal Chemistry:

  • The methoxy group can influence the biological properties of a molecule. MMTS could be a starting point for medicinal chemists to explore potential bioactivity by incorporating it into more complex structures for further testing. However, there's currently no documented research on the specific biological activity of MMTS itself.

((2-Methoxyphenyl)ethynyl)trimethylsilane is an organosilicon compound characterized by the presence of a trimethylsilane group attached to a phenyl ring that is further substituted with an ethynyl group and a methoxy group. Its chemical formula is C₁₂H₁₆OSi, and it features a unique structure that contributes to its reactivity and potential applications in organic synthesis. The compound is notable for its role in facilitating various

  • Silylation Reactions: The trimethylsilane group can act as a protecting group for alcohols and amines, allowing for selective transformations in organic synthesis.
  • Cross-Coupling Reactions: It can be utilized in palladium-catalyzed cross-coupling reactions, where the ethynyl moiety can couple with various electrophiles to form more complex structures .
  • Alkyne Functionalization: The compound can undergo various transformations typical of terminal alkynes, including nucleophilic additions and cycloadditions, which can lead to the formation of diverse organic compounds .

The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane typically involves several steps:

  • Preparation of 2-Ethynylanisole: This is achieved by reacting 2-iodoanisole with lithium acetylide or other suitable reagents.
  • Silylation: The resulting 2-ethynylanisole is then treated with trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate to introduce the trimethylsilane group.
  • Purification: The final product is purified through methods such as distillation or chromatography to obtain ((2-Methoxyphenyl)ethynyl)trimethylsilane in high purity .

((2-Methoxyphenyl)ethynyl)trimethylsilane finds applications primarily in organic synthesis:

  • Building Block in Organic Chemistry: It serves as a versatile building block for synthesizing complex organic molecules.
  • Material Science: Due to its silane functionality, it can be used in the development of siloxane-based materials.
  • Pharmaceutical Chemistry: It may play a role in drug development processes, particularly in the synthesis of compounds with potential therapeutic effects.

Interaction studies involving ((2-Methoxyphenyl)ethynyl)trimethylsilane focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate the mechanisms by which this compound undergoes transformations and its potential utility in synthesizing biologically relevant molecules. For example, its ability to participate in palladium-catalyzed reactions suggests that it can effectively interact with transition metals, influencing reaction pathways and selectivity .

Several compounds share structural similarities with ((2-Methoxyphenyl)ethynyl)trimethylsilane. Here are some notable examples:

Compound NameChemical FormulaKey Features
1-(Trimethylsilyl)-1-phenylethyneC₉H₁₂OSiContains a phenylethyne structure; used in similar reactions.
4-(Trimethylsilyl)-1-butyneC₇H₁₄OSiAlkyne functionality; useful in cross-coupling reactions.
3-(Trimethylsilyl)-1-propyneC₇H₁₄OSiSimilar reactivity; utilized in organic synthesis.
(Phenylethynyl)trimethylsilaneC₉H₁₂OSiLacks the methoxy group but shares similar silylation properties.

Uniqueness

What sets ((2-Methoxyphenyl)ethynyl)trimethylsilane apart from these similar compounds is its specific combination of functional groups (methoxy and ethynyl), which influences its reactivity profile and potential applications in fields such as medicinal chemistry and materials science. The methoxy group enhances solubility and may improve interaction with biological targets compared to other silanes lacking this feature.

Dates

Modify: 2023-08-16

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